4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide

Catalog No.
S2936274
CAS No.
397289-02-0
M.F
C40H36N6O9S4
M. Wt
873
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpho...

CAS Number

397289-02-0

Product Name

4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-[4-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide

Molecular Formula

C40H36N6O9S4

Molecular Weight

873

InChI

InChI=1S/C40H36N6O9S4/c47-37(27-5-13-33(14-6-27)58(49,50)45-17-21-53-22-18-45)41-35-25-56-39(43-35)29-1-9-31(10-2-29)55-32-11-3-30(4-12-32)40-44-36(26-57-40)42-38(48)28-7-15-34(16-8-28)59(51,52)46-19-23-54-24-20-46/h1-16,25-26H,17-24H2,(H,41,47)(H,42,48)

InChI Key

GGVDVBYJKFLJIU-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CSC(=N3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC(=CS6)NC(=O)C7=CC=C(C=C7)S(=O)(=O)N8CCOCC8

solubility

not available

The compound 4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide is a complex organic molecule characterized by multiple functional groups, including morpholine sulfonyl, thiazole, and phenoxy moieties. Its intricate structure suggests potential for diverse biological activity and applications in medicinal chemistry. The presence of morpholine and thiazole rings is particularly noteworthy, as these structures are often associated with pharmacological properties.

  • No information available regarding a specific mechanism of action. If this compound has biological activity, its mechanism would depend on its interaction with specific targets in a biological system.
  • Safety information is not available. As with any unknown compound, it's best to assume potential hazards like skin irritation, respiratory problems, etc., until proper testing is done.

The chemical reactivity of this compound can be attributed to several functional groups:

  • Morpholine Sulfonyl Group: This group can participate in nucleophilic substitution reactions and can be hydrolyzed under acidic or basic conditions.
  • Thiazole Ring: Known for its electrophilic properties, the thiazole ring can engage in various reactions such as nucleophilic attack and cycloaddition.
  • Phenoxy Moiety: The phenoxy group may undergo halogen exchange reactions, allowing for further functionalization.

These functionalities suggest that the compound could be modified to enhance its biological activity or to create derivatives with new properties.

Preliminary studies indicate that compounds containing morpholine and thiazole structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds with similar motifs have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have demonstrated selective cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.
  • Anti-inflammatory Effects: The structural characteristics may contribute to anti-inflammatory activity, although specific assays would be necessary to confirm this.

Further biological assays are essential to evaluate the efficacy of this compound against specific pathogens or cancer cell lines.

The synthesis of this compound likely involves multiple steps of organic reactions. A general synthetic pathway may include:

  • Formation of the Morpholine Sulfonyl Group: This can be achieved through sulfonylation reactions involving morpholine.
  • Construction of the Thiazole Ring: Typically synthesized via cyclization reactions involving appropriate precursors.
  • Coupling Reactions: The final product can be obtained through coupling reactions between the thiazole derivative and other components like phenoxy groups or amines.

The specific reaction conditions and reagents will significantly affect the yield and purity of the final compound.

This compound holds promise for various applications in medicinal chemistry, including:

  • Drug Development: Its unique structure may lead to the discovery of new therapeutic agents targeting specific diseases.
  • Biological Research: It could serve as a tool for studying biological pathways or mechanisms due to its potential interactions with enzymes or receptors.
  • Chemical Probes: The compound may be utilized in the development of probes for imaging or diagnostic purposes.

Interaction studies are critical for understanding how this compound interacts with biological targets. Techniques that could be employed include:

  • Molecular Docking Simulations: To predict binding affinities with specific receptors or enzymes.
  • Surface Plasmon Resonance: To measure real-time interactions between the compound and biological targets.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles, which are essential for evaluating therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide. These include:

  • 2-(4-Chloro-phenoxy)-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-acetamide
    • Exhibits similar sulfonamide and thiazole functionalities with potential antimicrobial activity .
  • N-(4-Methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureas
    • Demonstrated broad-spectrum antitumor activity .
  • N-(4-Ethoxyphenyl)-2-[4-(morpholine-4-sulfonyl)benzoyl]hydrazine
    • Contains morpholine and sulfonamide groups with reported activity against various pathogens .

Comparison with Similar Compounds

The uniqueness of 4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide lies in its complex multi-ring structure that combines morpholine sulfonamide functionality with multiple thiazole rings. This complexity may enhance its biological activity compared to simpler analogs, making it a subject of interest for further research in drug development and therapeutic applications.

XLogP3

4.7

Dates

Last modified: 08-17-2023

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